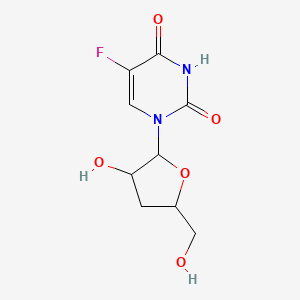
3'-Deoxy-5-fluorouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Deoxy-5-fluorouridine is a nucleoside analog known for its significant role in chemotherapy. It is a derivative of fluorouracil and is used primarily for its antitumor properties. This compound is particularly effective in targeting cancer cells due to its ability to interfere with DNA synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-5-fluorouridine typically involves the fluorination of uridine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of 3’-Deoxy-5-fluorouridine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and achieve pharmaceutical-grade quality.
Chemical Reactions Analysis
Types of Reactions: 3’-Deoxy-5-fluorouridine undergoes several types of chemical reactions, including:
Substitution Reactions: Fluorination of uridine derivatives.
Hydrolysis: Conversion to active metabolites in biological systems.
Oxidation and Reduction: Involvement in metabolic pathways.
Common Reagents and Conditions:
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor.
Solvents: Anhydrous solvents like dichloromethane.
Conditions: Low temperatures, inert atmosphere to prevent oxidation.
Major Products Formed: The primary product of these reactions is 3’-Deoxy-5-fluorouridine itself, which can further undergo metabolic conversion to active antitumor agents such as fluorouracil.
Scientific Research Applications
3’-Deoxy-5-fluorouridine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other fluorinated nucleosides.
Biology: Studied for its role in DNA synthesis inhibition and apoptosis induction.
Medicine: Employed in chemotherapy for treating various cancers, including colorectal and breast cancer.
Industry: Utilized in the development of new antitumor drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 3’-Deoxy-5-fluorouridine involves its conversion to active metabolites that inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately causing cell death. The compound targets rapidly dividing cancer cells, making it effective in chemotherapy.
Comparison with Similar Compounds
3’-Deoxy-5-fluorouridine is often compared with other nucleoside analogs such as:
Fluorouracil: A direct precursor with similar antitumor activity.
Capecitabine: A prodrug that is metabolized to 5-fluorouracil.
5’-Deoxy-5-fluorocytidine: Another fluorinated nucleoside with antitumor properties.
Uniqueness: 3’-Deoxy-5-fluorouridine is unique due to its specific metabolic pathway and its ability to be selectively activated in tumor tissues, reducing systemic toxicity compared to other fluorinated nucleosides.
By understanding the synthesis, reactions, applications, and mechanisms of 3’-Deoxy-5-fluorouridine, researchers can better utilize this compound in developing effective cancer treatments and exploring new therapeutic avenues.
Properties
IUPAC Name |
5-fluoro-1-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O5/c10-5-2-12(9(16)11-7(5)15)8-6(14)1-4(3-13)17-8/h2,4,6,8,13-14H,1,3H2,(H,11,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUINSFJQSHMRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=C(C(=O)NC2=O)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-bromo-2,5-dichloro-1H-benzo[d]imidazole](/img/structure/B12094363.png)

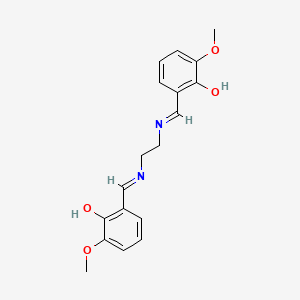
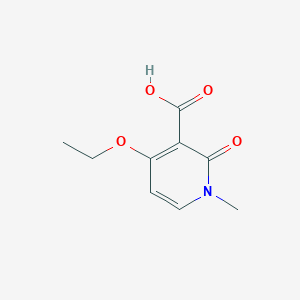
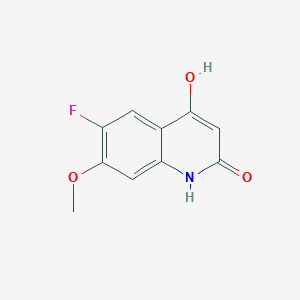
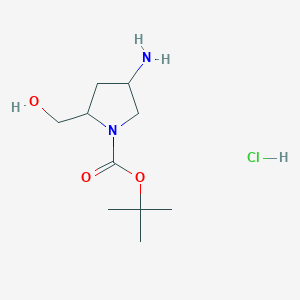


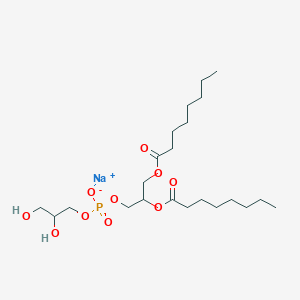




![2,4-dichloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12094448.png)
